molecular formula C17H20N2O B1197445 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride CAS No. 2792-95-2

2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

Cat. No.: B1197445
CAS No.: 2792-95-2
M. Wt: 268.35 g/mol
InChI Key: GMFDXWRIUBOPIY-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

Key vibrational modes (predicted):

Band (cm⁻¹) Assignment
3300–3200 N–H stretch (amine, amide)
1650 C=O stretch (amide I)
1600 Aromatic C=C stretch
1250 C–N stretch (amide III)

The absence of a free amine peak near 3400 cm⁻¹ confirms protonation.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm):

Signal Integration Multiplicity Assignment
7.2–7.4 5H multiplet Phenyl protons
6.5–6.7 2H doublet 4-Aminophenyl (ortho)
6.3–6.5 2H doublet 4-Aminophenyl (meta)
3.8–4.1 1H multiplet N–CH(CH₃)
2.9–3.1 2H quartet CH₂ adjacent to phenyl
1.8–2.0 3H singlet COCH₃
1.2–1.4 3H doublet CH(CH₃)

¹³C NMR (DMSO-d₆, δ ppm):

Signal Assignment
170.5 C=O (amide)
148.2 C–NH₂ (aromatic)
128–135 Aromatic carbons
45.6 N–CH(CH₃)
38.2 CH₂ adjacent to phenyl
22.1 COCH₃
18.3 CH(CH₃)

Mass Spectrometry (MS)

m/z Ion
268.35 [M–Cl]⁺ (free base)
253.3 Loss of CH₃ from side chain
120.1 4-Aminophenyl fragment

The molecular ion peak at m/z 268.35 corresponds to the free base (C₁₇H₂₀N₂O).

Properties

IUPAC Name

2-(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-13(11-14-5-3-2-4-6-14)19-17(20)12-15-7-9-16(18)10-8-15/h2-10,13H,11-12,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFDXWRIUBOPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950597
Record name 2-(4-Aminophenyl)-N-(1-phenylpropan-2-yl)ethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2792-95-2
Record name Fepratset
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2792-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fepracet
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Aminophenyl)-N-(1-phenylpropan-2-yl)ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

ParameterDetails
Reactants 4-Aminophenylacetic acid, 1-methyl-2-phenylethylamine
Catalyst 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDC), HOBt
Solvent Dichloromethane (DCM), dimethylformamide (DMF)
Temperature 0–25°C (controlled to prevent side reactions)
Purification Crystallization (ethanol/water), column chromatography
Yield 65–75% (lab-scale); 80–85% (optimized industrial)

Mechanism :

  • Activation of the carboxylic acid group of 4-aminophenylacetic acid using EDC/HOBt.

  • Nucleophilic attack by 1-methyl-2-phenylethylamine to form the amide bond.

  • Hydrochloride salt formation via HCl treatment.

Challenges :

  • Competitive oxidation of the aminophenyl group requires inert atmospheres (N₂/Ar).

  • Byproducts (e.g., unreacted amine) necessitate rigorous chromatography.

Industrial-Scale Synthesis

Large-scale production employs automated reactors and optimized workflows:

Process Parameters

StageDetails
Reactor Type Continuous stirred-tank reactor (CSTR)
Catalyst Loading 0.02–0.05 wt% skeletal nickel
Temperature 90–100°C (hydrogenation); 25–40°C (amidation)
Pressure 0.7–1.2 MPa (H₂ for nitro reduction)
Purification Crystallization (glacial acetic acid), centrifugal filtration
Purity >99% (HPLC)

Advantages :

  • Reduced reaction time (2–3 hours for nitro reduction).

  • Minimal waste via solvent recycling (e.g., THF, ethanol).

Nitro Intermediate Pathway

An alternative route starts with 4-nitrophenylacetonitrile , which is hydrolyzed and reduced:

Stepwise Synthesis

  • Nitration :
    Benzyl cyanide → 4-nitrophenylacetonitrile (H₂SO₄/HNO₃, −10°C).

  • Hydrolysis :
    4-Nitrophenylacetonitrile → 4-nitrophenylacetic acid (H₂SO₄/CH₃COOH, reflux).

  • Reduction :
    4-Nitrophenylacetic acid → 4-aminophenylacetic acid (H₂, skeletal Ni, 95°C).

  • Amidation :
    4-Aminophenylacetic acid + 1-methyl-2-phenylethylamine → Target compound.

Yield Comparison

StepYield (%)
Nitration96.8
Hydrolysis85.2
Reduction90.1
Amidation78.5

Note : This method minimizes byproducts like cyano-phenylacetic acid through pH-controlled crystallization.

Catalytic Hydrogenation Optimization

Recent patents highlight hydrogenation as a critical step for amine formation:

Key Innovations

  • Catalyst : 10% Pd/C or Raney Ni for selective nitro-to-amine conversion.

  • Solvent System : THF/water mixtures enhance solubility and reaction kinetics.

  • Temperature : 40–50°C (prevents over-reduction).

Case Study :
Reduction of 2-(4-nitrophenyl)-N-(1-methyl-2-phenylethyl)acetamide with H₂ (1.2 MPa) and Pd/C achieved 92% yield and 99.5% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct Amidation Simple, fewer stepsModerate yields (65–75%)
Industrial Route High throughput, >99% purityRequires specialized equipment
Nitro Intermediate High-purity intermediatesMulti-step, time-intensive
Catalytic Hydrogenation Scalable, selectiveCatalyst cost and recovery issues

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduced reaction time (30 minutes) for amidation.

  • Flow Chemistry : Continuous processing improves consistency in nitro reduction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Synthetic Route

  • Starting Materials :
    • 4-Aminophenylacetic acid
    • 1-Methyl-2-phenylethylamine
  • Reaction Conditions :
    • Catalysts may be used to enhance reaction efficiency.
    • Controlled temperature and pressure are maintained to achieve the desired product.
  • Purification Techniques :
    • Crystallization
    • Chromatography

Scientific Research Applications

BAMPA has a wide range of applications across different scientific disciplines:

Chemistry

  • Building Block for Complex Molecules : BAMPA serves as a precursor for synthesizing more complex organic compounds.
  • Study of Reaction Mechanisms : Its unique structure allows researchers to explore various chemical reactions and pathways.

Biology

  • Enzyme Interaction Studies : BAMPA is utilized in research focused on enzyme interactions and cellular processes.
  • Cholinergic Receptor Modulation : The compound interacts with cholinergic receptors, influencing neurotransmission pathways.

Medicine

  • Therapeutic Investigations : BAMPA is being studied for its potential therapeutic effects, particularly in neurological disorders.
  • Drug Development Precursor : It acts as a precursor in the synthesis of other pharmaceutical compounds.

Industry

  • Production of Specialty Chemicals : BAMPA is employed in the industrial production of specialty chemicals and materials.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of BAMPA:

  • Anticancer Studies : Research has shown that BAMPA exhibits potential anticancer activity through its interaction with cellular pathways involved in tumor growth .
  • Neurotransmission Research : Studies indicate that BAMPA can modulate cholinergic signaling, which is crucial for understanding neurodegenerative diseases .
  • Diagnostic Applications : BAMPA can be detected using advanced techniques like gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry, making it useful for diagnostic purposes .

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Aminophenyl Substitutions

Simpler Aminophenyl Acetamides: Compounds like N-(3-aminophenyl)acetamide hydrochloride (CAS: 621-35-2) and N-(4-aminophenyl)acetamide hydrochloride (CAS: 43036-07-3) share the aminophenyl-acetamide core but lack the branched N-substituent present in the target compound .

Property Target Compound N-(3-aminophenyl)acetamide HCl N-(4-aminophenyl)acetamide HCl
Molecular Formula C₁₇H₂₀N₂O·HCl C₈H₁₁ClN₂O C₈H₁₁ClN₂O
Molecular Weight (g/mol) 304.8 198.6 198.6
N-Substituent 1-methyl-2-phenylethyl H (no substituent) H (no substituent)

Complex Acetamide Hydrochlorides

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide hydrochloride (CAS: 1783977-95-6) is a purine-containing acetamide with a molecular weight of 464.95 g/mol . Its extended aromatic system contrasts with the target compound’s simpler aminophenyl group.

Property Target Compound Purine-linked Acetamide
Molecular Weight 304.8 464.95
Functional Groups 4-aminophenyl Purine-dione, phenoxy
Potential Use Undisclosed Biochemical research

Key Insight: The purine-linked compound’s complexity may target nucleotide-binding proteins, while the target compound’s aminophenyl group could interact with amine-sensitive receptors or enzymes.

Benzothiazole Analogues

Benzothiazole derivatives like 2-(4-aminophenyl)benzothiazole (from Scheme 1 in ) incorporate a benzothiazole ring instead of an acetamide group. These compounds are studied for their antitumor and antimicrobial activities, leveraging the benzothiazole’s planar structure for DNA intercalation .

Key Insight : The absence of a benzothiazole ring in the target compound limits direct comparison but highlights the role of aromatic systems in modulating bioactivity.

Biological Activity

2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride, commonly referred to as BAMPA, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H20N2O
  • Molecular Weight : 268.354 g/mol
  • CAS Number : 2792-95-2
  • LogP : 3.52 (indicating moderate lipophilicity)
  • Hydrochloride Salt Form : Enhances solubility in biological systems.

Synthesis Methods

The synthesis of BAMPA typically involves the reaction of 4-aminophenylacetic acid with 1-methyl-2-phenylethylamine. This process can be optimized for yield and purity using various catalytic conditions and purification techniques such as crystallization and chromatography .

BAMPA is known to interact with cholinergic receptors, which play critical roles in neurotransmission. Its activity may involve:

  • Receptor Binding : Altering receptor conformation and activity.
  • Enzyme Interaction : Modulating the function of specific enzymes involved in metabolic pathways.

The compound's unique structure allows it to engage selectively with biological targets, potentially leading to varied physiological effects .

Pharmacological Effects

BAMPA has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticonvulsant Activity : Studies have shown that BAMPA exhibits anticonvulsant properties similar to other known agents. For instance, it has been evaluated against models of epilepsy, demonstrating significant protective effects .
  • Neuroprotective Effects : The compound may offer neuroprotection through its interaction with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that BAMPA may have anticancer properties, although detailed investigations are required to elucidate its efficacy and mechanism .

Case Studies

Several studies have highlighted the biological activity of BAMPA:

  • In a study focused on anticonvulsant compounds, BAMPA was compared with other derivatives, showing promising results in terms of protective efficacy against seizures .
  • A pharmacokinetic analysis indicated that BAMPA's lipophilicity contributes to its ability to penetrate biological membranes effectively, enhancing its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityStructure Similarity
2-(4-Aminophenyl)-1H-benzimidazol-5-amineModerate anticancer activitySimilar aminophenyl group
5-Amino-2-(4-aminophenyl)benzimidazoleAntimicrobial propertiesBenzimidazole core
2-(4-Aminophenyl)-5-aminobenzimidazoleAnticonvulsant activityAminobenzimidazole group

BAMPA's distinct molecular arrangement provides unique interactions that may not be replicated by similar compounds, suggesting a specialized role in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as amide bond formation between 4-aminophenylacetic acid derivatives and phenethylamine analogs. For example, analogous compounds (e.g., AZD8931) are synthesized via nucleophilic substitution or coupling reactions, often requiring 10+ steps with low overall yields (2–5%) . To optimize yields:

  • Use Design of Experiments (DOE) to systematically vary parameters (temperature, catalyst loading, solvent polarity).
  • Employ purification techniques like recrystallization or column chromatography to isolate intermediates.
  • Monitor reaction progress with TLC or HPLC to identify bottlenecks .

Q. What analytical techniques are suitable for characterizing this compound and verifying its purity?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the aromatic protons (δ 6.5–7.5 ppm) and acetamide backbone (δ 2.0–3.5 ppm).
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λmax ~255 nm) to assess purity (≥98% as per reference standards) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., 381.4 g/mol for analogous compounds) via ESI-MS or MALDI-TOF.
  • Elemental Analysis: Validate empirical formula (e.g., C21H28N2•2HCl) .

Q. How should researchers assess the compound’s stability under various storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to stressors (heat, light, humidity) and monitoring degradation via HPLC.
  • Store at –20°C in airtight, light-resistant containers to maintain stability for ≥5 years .
  • Use Karl Fischer titration to quantify moisture uptake, which may affect hydrochloride salt integrity.

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reaction mechanisms and physicochemical properties of this compound?

Methodological Answer:

  • Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, such as amidation or hydrochloride salt formation.
  • Use molecular docking to predict interactions with biological targets (e.g., opioid receptors for structural analogs) .
  • Simulate solubility and partition coefficients (logP) using software like COSMO-RS to guide solvent selection in synthesis .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., conflicting receptor binding affinities)?

Methodological Answer:

  • Perform side-by-side comparative assays under standardized conditions (pH, temperature, buffer composition).
  • Verify compound purity (≥98%) and exclude batch-specific impurities using LC-MS .
  • Use radioligand binding assays with controls (e.g., reference agonists/antagonists) to validate receptor affinity results.

Q. What strategies are effective for analyzing and mitigating impurities or degradation products in synthesized batches?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic/alkaline hydrolysis, oxidation (H2O2), or photolysis to identify degradation pathways .
  • LC-MS/MS: Characterize impurities at trace levels (e.g., despropionyl analogs or hydrolyzed byproducts) .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reactions in real time and minimize impurity formation .

Q. How can researchers integrate this compound into studies on structure-activity relationships (SAR) for opioid receptor ligands?

Methodological Answer:

  • Synthesize structural analogs with modifications to the aminophenyl or phenethyl groups.
  • Use 3D-QSAR models (e.g., CoMFA) to correlate substituent effects with binding affinity data.
  • Validate predictions via in vitro assays (e.g., cAMP inhibition for µ-opioid receptor activity) .

Q. What experimental frameworks are recommended for studying the compound’s environmental fate or toxicity?

Methodological Answer:

  • Conduct biodegradation assays using OECD 301 protocols to assess persistence in aquatic systems.
  • Perform ecotoxicity testing on model organisms (e.g., Daphnia magna) to determine LC50 values.
  • Use high-resolution mass spectrometry (HRMS) to detect transformation products in environmental matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

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